2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Overview
Description
2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Naphthalenes and Naphthols :
- Schlosser and Castagnetti (2001) describe the generation of phenyllithium intermediates from various bromo(trifluoromethoxy)benzenes, including 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene. These intermediates are used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols through cycloaddition, reduction, and acid-catalyzed isomerization processes (Schlosser & Castagnetti, 2001).
Generation of Organofluorine Compounds :
- The synthesis of various organofluorine compounds using (trifluoromethoxy)phenyllithiums as intermediates is detailed by Castagnetti and Schlosser (2001). These intermediates, including those derived from this compound, facilitate the production of ortho-substituted derivatives with high yields (Castagnetti & Schlosser, 2001).
Conformational Studies of Crowded Benzene Derivatives :
- Okazaki et al. (1989) conducted a study on the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, a compound structurally related to this compound. This research provides insight into the steric effects and conformational preferences of crowded benzene derivatives (Okazaki et al., 1989).
Preparation of Radiosynthesis Agents :
- Namolingam et al. (2001) describe the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, which is closely related to this compound. This work is significant in the development of new bifunctional labeling agents for radiosynthesis (Namolingam et al., 2001).
Organometallic Synthesis :
- Porwisiak and Schlosser (1996) explored the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, which is structurally similar to this compound, as a starting material in organometallic synthesis. This research demonstrates the versatility of such compounds in synthesizing phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Safety and Hazards
This compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . Additionally, the compound can undergo a reaction with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by participating in the transmetalation process .
Pharmacokinetics
The compound is a liquid at room temperature with a density of 1622 g/mL at 25 °C . It has a boiling point of 80 °C/50 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of complex organic compounds . Additionally, the compound can generate 1,2-dehydro-4-(trifluoromethoxy)benzene under certain conditions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the compound reacts with LIDA at -100°C and -75°C to produce different products . Therefore, the temperature of the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
2-bromo-4-methyl-1-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOAHMKYIMHORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654241 | |
Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-25-9 | |
Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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